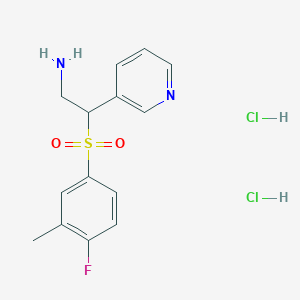

2-(4-Fluoro-3-methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride

CAS No.: 1094417-26-1

Cat. No.: VC5358851

Molecular Formula: C14H17Cl2FN2O2S

Molecular Weight: 367.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1094417-26-1 |

|---|---|

| Molecular Formula | C14H17Cl2FN2O2S |

| Molecular Weight | 367.26 |

| IUPAC Name | 2-(4-fluoro-3-methylphenyl)sulfonyl-2-pyridin-3-ylethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C14H15FN2O2S.2ClH/c1-10-7-12(4-5-13(10)15)20(18,19)14(8-16)11-3-2-6-17-9-11;;/h2-7,9,14H,8,16H2,1H3;2*1H |

| Standard InChI Key | SWUQHCNVCPGCOS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)C(CN)C2=CN=CC=C2)F.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-(4-Fluoro-3-methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride is a sulfonamide-based compound with a molecular formula of C₁₄H₁₇Cl₂FN₂O₂S and a molecular weight of 367.3 g/mol . The structure comprises a central ethanamine backbone substituted with a 4-fluoro-3-methylbenzenesulfonyl group and a pyridin-3-yl moiety, with two hydrochloride counterions stabilizing the amine group (Figure 1).

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 1094417-26-1 | |

| Molecular Formula | C₁₄H₁₇Cl₂FN₂O₂S | |

| Molecular Weight | 367.3 g/mol | |

| IUPAC Name | 2-(4-Fluoro-3-methylphenyl)sulfonyl-2-(pyridin-3-yl)ethan-1-amine dihydrochloride |

Structural Analysis

The compound’s sulfonyl group (-SO₂-) and pyridine ring contribute to its polarity and hydrogen-bonding capacity, which influence its solubility and reactivity. The fluorine atom at the 4-position of the benzene ring enhances electronegativity, potentially affecting binding interactions in biological systems. The dihydrochloride salt form improves stability and aqueous solubility, making it suitable for experimental applications .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

-

Sulfonylation: Reaction of 2-(pyridin-3-yl)ethan-1-amine with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.

-

Salt Formation: Treatment with hydrochloric acid to convert the free amine into the dihydrochloride salt .

Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieving high yields. For instance, using dichloromethane as a solvent and triethylamine as a base facilitates efficient sulfonylation.

Industrial Production

Industrial-scale synthesis employs continuous-flow reactors to enhance reproducibility and reduce costs. Purification is achieved via recrystallization or column chromatography, with quality control ensured through NMR and mass spectrometry .

Physicochemical Properties

Table 2: Physicochemical Characteristics

| Property | Value/Description | Source |

|---|---|---|

| Solubility | Soluble in water, DMSO, methanol | |

| Stability | Stable at room temperature | |

| Melting Point | Not reported | - |

| pKa | ~8.5 (amine protonation) |

The compound’s solubility profile makes it compatible with biological assays, while its stability under ambient conditions facilitates long-term storage.

Chemical Reactivity and Stability

Redox Reactions

The pyridine ring can undergo electrophilic substitution reactions, while the amine group participates in Schiff base formation with aldehydes or ketones. These reactivities are exploitable in derivatization strategies for drug discovery.

Applications and Research Findings

Material Science

The sulfonyl group’s electron-withdrawing properties make the compound a candidate for designing conductive polymers or metal-organic frameworks (MOFs).

Comparative Analysis with Analogous Compounds

Table 3: Comparison with Structural Analogs

| Compound | Key Differences | Biological Activity |

|---|---|---|

| N-[2-(4-Fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide | Thiophene vs. pyridine substitution | Anticancer (preclinical) |

| 2-Phenyl-1-(pyridin-3-yl)ethanamine dihydrochloride | Phenyl vs. sulfonyl group | Neuromodulatory effects |

The pyridine moiety in 2-(4-Fluoro-3-methylbenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride enhances π-π stacking interactions compared to thiophene or phenyl analogs, potentially improving target binding.

Challenges and Future Directions

Current limitations include the lack of comprehensive toxicology data and mechanistic studies. Future research should prioritize:

-

Target Identification: Use computational docking to predict protein targets.

-

In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models.

-

Synthetic Optimization: Develop greener synthesis routes to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume